1-丙基-1H-吲哚-3-羧酸

描述

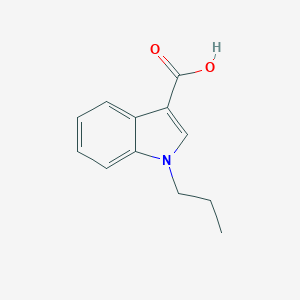

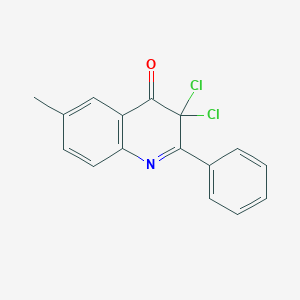

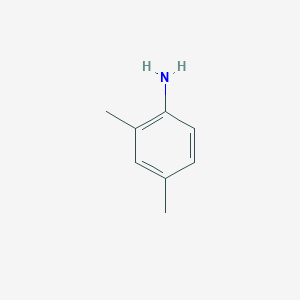

1-Propyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The indole core is a common motif in many natural products and pharmaceuticals, and modifications on this core, such as the addition of a propyl group, can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the Dieckmann cyclization and Ullmann reaction. For instance, novel 3-substituted indole-2-carboxylic acids and esters have been synthesized using Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters, leading to 1-unsubstituted-, 1-methyl-, and 1-phenyl-3-hydroxy-1H-indole-2-carboxylic acid esters. An Ullmann reaction with bromobenzene has been used to convert 1H-indoles to 1-phenylindoles . Additionally, carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water have been developed for the synthesis of 3-substituted indoles, which could be transformed into various biologically active compounds .

Molecular Structure Analysis

The molecular structure of indole-3-carboxylic acid, a close relative of 1-propyl-1H-indole-3-carboxylic acid, has been studied using crystallography. The crystal structure shows the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal and molecular structures of indole-2-carboxylic acid have been determined, revealing that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Indole carboxylic acids can participate in various chemical reactions, including the aza-Friedel-Crafts reaction, which is a key method for the synthesis of 3-substituted indoles. This reaction involves the use of aldehydes, primary amines, and indoles to produce aza-Friedel-Crafts products that can be further transformed into biologically active indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. For example, the hydrogen bonding observed in the crystal structures of indole-3-carboxylic acid and indole-2-carboxylic acid contributes to their solid-state properties and could affect their solubility, melting points, and other physical characteristics .

科学研究应用

合成和表征

- 衍生物的合成:1-丙基-1H-吲哚-3-羧酸用于合成各种衍生物,包括3-[N,N-二烷基胺(氧)乙酰]-1-丙基-1H-吲哚-2-羧酸,这些衍生物显示出显著的抗菌和中等的抗真菌活性(Raju et al., 2015)。

生物活性

- 抗菌和抗真菌性能:1-丙基-1H-吲哚-3-羧酸的合成衍生物对金黄色葡萄球菌、化脓性链球菌、大肠杆菌、绿脓杆菌表现出显著的抗菌活性,对白念珠菌和黑曲霉表现出抗真菌活性(Raju et al., 2015)。

化学分析

- 核磁共振和质谱:这些衍生物通过各种技术进行表征,包括元素分析、傅里叶变换红外光谱、质子核磁共振、碳-13核磁共振光谱,并通过质谱进行支持(Raju et al., 2015)。

药理评价

- NMDA受体拮抗剂:另一项研究表明3-[2-(3-氨基苯基)-2-羧基乙烯基]-4,6-二氯-1H-吲哚-2-羧酸作为N-甲基-D-天冬氨酸(NMDA)受体甘氨酸位点的有效和选择性拮抗剂(Baron et al., 2005)。

化学合成和结构分析

- 吲哚生物碱:从核桃树霉菌培养物中分离和结构鉴定了吲哚生物碱,涉及1H-吲哚-3-羧酸(Levy et al., 2000)。

- 血栓素A2合成酶抑制剂:合成了一系列吲哚羧酸衍生物,用于其血栓素A2合成酶抑制和组胺H1受体阻滞活性(Kamiya et al., 1995)。

催化应用

- Rh(III)催化的选择性偶联:使用Rh(III)催化的过程将N-甲氧基-1H-吲哚-1-羧酰胺和芳基硼酸偶联,突出了涉及C-H活化和亲电加成的机制(Zheng et al., 2014)。

药物合成和评价

- 抗炎作用:合成了一系列1-乙基和1-正丙基-1,3,4,9-四氢吡喃[3,4-b]吲哚-1-乙酸,并评估了它们的抗炎和溃疡原性效果(Martel et al., 1976)。

- 荧光二芳基吲哚合成:使用1-取代的1H-吲哚-2-羧酸进行钯催化的过程,产生荧光2,3-二芳基吲哚(Miyasaka et al., 2009)。

未来方向

Indole-3-carboxylic acid derivatives have shown potential in various fields, including as auxin receptor protein TIR1 antagonists . This suggests that 1-propyl-1H-indole-3-carboxylic acid and its derivatives could have potential applications in the future, particularly in the field of herbicide development .

属性

IUPAC Name |

1-propylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKGOOUSZXLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592764 | |

| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-indole-3-carboxylic acid | |

CAS RN |

141102-07-0 | |

| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)